Bis-PEG3-biotin
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Overview
Description
Bis-PEG3-biotin is a compound that consists of biotin molecules linked by a polyethylene glycol (PEG) spacerThe PEG spacer in this compound imparts water solubility and flexibility, making it useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG3-biotin can be synthesized through a series of chemical reactions involving the coupling of biotin with PEG spacers. One common method involves the use of carbodiimide chemistry, where biotin is activated with a carbodiimide reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then coupled with PEG . The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 to 8.0 to ensure optimal coupling efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the activation of biotin, coupling with PEG, and subsequent purification using techniques such as chromatography and dialysis to remove unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG3-biotin undergoes several types of chemical reactions, including:
Substitution Reactions: The primary amine groups in this compound can react with carboxyl groups to form amide bonds.
Oxidation and Reduction: While not commonly involved in its primary applications, the PEG spacer can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Carbodiimide Reagents: EDC is commonly used for coupling reactions.
Buffers: Phosphate-buffered saline (PBS) is often used to maintain the pH during reactions.
Major Products
The major product of these reactions is the biotinylated compound, which can be further purified and used in various applications .
Scientific Research Applications
Bis-PEG3-biotin has a wide range of applications in scientific research:
Chemistry: Used as a biotinylation reagent to label molecules for detection and purification.
Biology: Employed in the study of protein-protein interactions through biotin-avidin affinity systems.
Medicine: Utilized in diagnostic assays such as ELISA and Western blotting to detect specific proteins.
Mechanism of Action
The mechanism of action of Bis-PEG3-biotin involves the high-affinity binding of biotin to avidin or streptavidin proteins. This interaction is highly specific and strong, allowing for the stable attachment of biotinylated molecules to avidin or streptavidin-coated surfaces . The PEG spacer enhances the solubility and flexibility of the biotinylated molecule, reducing steric hindrance and improving binding efficiency .
Comparison with Similar Compounds
Similar Compounds
Amine-PEG2-Biotin: Contains a shorter PEG spacer, resulting in lower solubility and flexibility compared to Bis-PEG3-biotin.
Amine-PEG4-Biotin: Contains a longer PEG spacer, which may provide greater flexibility but can also increase steric hindrance.
Uniqueness
This compound is unique due to its optimal PEG spacer length, which balances solubility, flexibility, and binding efficiency. This makes it particularly useful in applications where minimal steric hindrance and high binding affinity are required .
Properties
Molecular Formula |
C30H52N6O7S2 |
---|---|
Molecular Weight |
672.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C30H52N6O7S2/c37-25(9-3-1-7-23-27-21(19-44-23)33-29(39)35-27)31-11-5-13-41-15-17-43-18-16-42-14-6-12-32-26(38)10-4-2-8-24-28-22(20-45-24)34-30(40)36-28/h21-24,27-28H,1-20H2,(H,31,37)(H,32,38)(H2,33,35,39)(H2,34,36,40)/t21-,22-,23-,24-,27-,28-/m0/s1 |
InChI Key |
BYMLPPUTYPTYIM-YPZLOKHQSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
Origin of Product |
United States |
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